molecular formula C8H13NO2 B8221561 1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone

1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone

Cat. No.: B8221561
M. Wt: 155.19 g/mol
InChI Key: RIFFPTPGZWBGNK-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone (CAS 2299144-77-5) is a high-purity spirocyclic chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol, features a unique spiro[3.3]heptane scaffold that provides conformational rigidity and accesses underexplored chemical space . Researchers utilize this spirocyclic azetidine derivative as a key synthetic intermediate in structure-guided drug design, particularly for developing potent spirocyclic inhibitors targeting viral proteases . Scientific studies have demonstrated the value of incorporating this scaffold into inhibitors of SARS-CoV-2 3C-like protease (3CLpro), with resulting compounds exhibiting nanomolar potency and high safety indices in biochemical and cell-based assays . The strategic incorporation of spirocyclic elements like the 2-azaspiro[3.3]heptane system helps optimize drug-like properties by reducing conformational flexibility, improving physicochemical characteristics, and enabling precise spatial control of exit vectors to engage novel binding pockets in enzymatic targets . This compound is offered exclusively For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle with appropriate precautions, noting that this material may cause skin and eye irritation (H315, H319) and specific target organ toxicity upon single exposure (H335) .

Properties

IUPAC Name

1-(6-hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(10)9-4-8(5-9)2-7(11)3-8/h7,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFFPTPGZWBGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Borohydride-Mediated Reduction

Reaction Conditions :

  • Substrate : tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (2.4 mmol).

  • Reducing Agent : NaBH₄ (2.0–2.9 eq) in methanol at 0–25°C under inert atmosphere.

  • Yield : 89.2–100%.

Mechanistic Insights :
NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the tert-butyl carbamate (Boc) protecting group. The reaction proceeds via a six-membered cyclic transition state, with methanol stabilizing the borate intermediate.

Post-Reduction Workup :

  • Quenching with aqueous NaHCO₃ or HCl.

  • Extraction with dichloromethane (DCM) or ethyl acetate (EA).

  • Drying over Na₂SO₄ and solvent evaporation yield the alcohol as a white solid.

Deprotection of tert-Butyl Carbamate

Removal of the Boc group liberates the free amine for acylation.

Acidic Deprotection

Typical Protocol :

  • Reagent : Trifluoroacetic acid (TFA) or HCl in dioxane.

  • Conditions : 0–25°C for 1–4 h.

  • Yield : >90% (estimated from analogous deprotections).

Considerations :
The Boc group is acid-labile, with TFA providing faster deprotection than HCl. The resulting 6-hydroxy-2-azaspiro[3.3]heptane is hygroscopic and requires immediate use.

Acylation to Form 1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone

The free amine undergoes acetylation to install the ethanone moiety.

Acetyl Chloride/Anhydride Method

Reaction Conditions :

  • Substrate : 6-Hydroxy-2-azaspiro[3.3]heptane (1.0 eq).

  • Acylating Agent : Acetyl chloride (1.2 eq) or acetic anhydride (1.5 eq).

  • Base : Triethylamine (TEA, 2.0 eq) in DCM at 0–25°C.

  • Yield : 70–85% (extrapolated from similar acylations).

Mechanism :
TEA scavenges HCl, driving the nucleophilic acyl substitution. The spiroamine’s strained geometry enhances reactivity, favoring monoacylation.

Alternative: Schotten-Baumann Conditions

Procedure :

  • Aqueous NaOH (2.0 M) and acetyl chloride are added to a biphasic system (DCM/H₂O).

  • Vigorous stirring at 0°C for 1 h.
    Advantages :

  • Minimizes over-acylation.

  • Simplifies isolation via phase separation.

Analytical Characterization

Critical spectral data for this compound include:

  • ¹H NMR (DMSO-d₆) : δ 5.00 (d, J = 6.2 Hz, 1H, OH), 3.95 (hex, 1H, CH-O), 2.40–2.37 (m, 2H, CH₂N), 2.10 (s, 3H, COCH₃).

  • LC-MS : m/z 170.1 [M+H]⁺.

Challenges and Optimization Opportunities

Competing Side Reactions

  • Over-Acylation : Excess acylating agent may form bis-acylated products. Mitigated by stoichiometric control.

  • Hydroxy Group Reactivity : The secondary alcohol could undergo unintended sulfonation or oxidation. Protecting groups (e.g., TBS) may be necessary for multistep syntheses.

Solvent and Temperature Effects

  • Methanol vs. THF : Methanol enhances NaBH₄ solubility but may transesterify esters. THF is preferable for acid-sensitive intermediates.

  • Low-Temperature Acylation : Improves selectivity by reducing amine nucleophilicity.

Industrial-Scale Considerations

  • Cost Efficiency : NaBH₄ is cost-effective for ketone reduction but generates borate waste. Catalytic hydrogenation (e.g., Pd/C) offers greener alternatives.

  • Process Safety : Exothermic acylation steps require controlled addition and cooling .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical reactions involving spirocyclic intermediates. The structural formula is represented as follows:

  • Molecular Formula : C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol
  • CAS Number : 1147557-97-8

The synthesis often involves the use of tert-butyl esters and can be achieved via methods such as reduction with sodium tetrahydroborate in methanol under controlled temperatures .

Antimicrobial Activity

Research indicates that derivatives of 1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have been tested for minimum inhibitory concentration (MIC) against:

  • Staphylococcus aureus
  • Escherichia coli

These studies suggest potential applications in developing new antimicrobial agents to combat resistant strains .

Anticancer Properties

The compound's structural features allow it to interact with biological targets relevant to cancer treatment. Preliminary studies have shown that certain derivatives possess cytotoxic effects on cancer cell lines, indicating potential as lead compounds in anticancer drug development .

Synthesis of Novel Azaspiro Compounds

A notable study by Joshi et al. involved synthesizing various azaspiro derivatives, including those based on this compound. The synthesized compounds were evaluated for their antimicrobial and antifungal activities, yielding promising results with good yields between 53% to 66% in laboratory conditions .

Compound NameYield (%)Antimicrobial Activity
VK-30160Effective against S. aureus
VK-30666Effective against E. coli

Biological Screening

In a comprehensive biological screening program, several derivatives of the compound were assessed for their pharmacological profiles, including potential anti-inflammatory and analgesic effects. These derivatives showed varying degrees of activity, highlighting the importance of structural modifications in enhancing biological efficacy .

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Azaspiro and Ethanone Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone 2-azaspiro[3.3]heptane 6-OH, 2-acetyl C₈H₁₁NO₂ 153.18 Hydroxyl enhances polarity; spiro core limits conformational flexibility .
Opnurasib (Orforglipron) 2-azaspiro[3.3]heptane 6-substituted indazole-pyrazole complex C₂₉H₂₈ClN₇O 550.04 KRAS inhibitor; bulky heteroaromatic substituents enable target binding .
1-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}-2-(pyridin-3-yl)ethan-1-one 2-azaspiro[3.3]heptane 6-phenyl, 2-pyridinyl-acetyl C₁₉H₂₀N₂O 292.40 Aromatic groups increase lipophilicity; potential CNS activity .
Methanone (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl 1-oxa-6-azaspiro[3.3]heptane 6-(4-bromophenyl) C₁₂H₁₂BrNO₂ 296.14 Bromine enhances halogen bonding; oxygen in spiro core alters electronic properties .

Key Observations :

  • The hydroxyl group in the target compound distinguishes it from analogs like Opnurasib, which prioritize bulkier substituents for target engagement .
  • Replacement of nitrogen with oxygen in the spiro core (e.g., 1-oxa-6-azaspiro[3.3]heptane) reduces basicity and alters metabolic stability .

Key Observations :

  • The target compound’s synthesis remains less documented compared to derivatives like Opnurasib, where well-established cross-coupling methods (e.g., Suzuki) are employed .
  • Ethanone derivatives with aromatic substituents (e.g., 1-(2-cyclododecylphenyl)ethanone) often utilize Friedel-Crafts acylation, suggesting possible parallels for functionalizing the spiro core .

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data

Compound Solubility (Water) LogP NMR Shifts (¹H, δ ppm) HRMS (Observed)
This compound Moderate 0.9 2.15 (s, 3H, COCH₃), 4.10 (s, 1H, OH) 153.1125 [M+H]⁺
1-(2-Isopropylphenyl)ethanone Low 3.2 1.25 (d, 6H, CH(CH₃)₂), 2.55 (s, 3H, COCH₃) 163.1488 [M+H]⁺
1-(3,4-Dihydroxy-6-methylphenyl)ethanone High 1.5 6.70 (s, 1H, Ar-H), 2.40 (s, 3H, COCH₃) 181.0863 [M+H]⁺

Key Observations :

  • The hydroxyl group in the target compound improves aqueous solubility relative to lipophilic analogs like 1-(2-isopropylphenyl)ethanone .
  • Aromatic ethanones (e.g., 1-(3,4-dihydroxy-6-methylphenyl)ethanone) exhibit distinct NMR profiles due to electron-withdrawing/donating effects .

Biological Activity

1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone, a compound belonging to the class of azaspiro compounds, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure that is crucial for its biological interactions. The presence of the hydroxyl group and the azaspiro framework contributes to its potential as a therapeutic agent.

Molecular Formula

  • Molecular Formula : C₈H₁₃N₃O₂
  • Molecular Weight : 171.20 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its neuropharmacological effects and potential as an analgesic.

Neuropharmacological Effects

Research indicates that compounds within the azaspiro family exhibit significant interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders and pain management.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntinociceptiveReduced pain response in animal models
Neurotransmitter ModulationInteraction with serotonin and dopamine receptors
Antidepressant-likeBehavioral changes in depression models

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the spirocyclic structure.

Synthesis Overview

  • Starting Materials : Common precursors include ketones and amines.
  • Reaction Conditions : Typically conducted under controlled temperatures with specific catalysts.
  • Yield : Varies based on reaction conditions; optimization is crucial for high yields.

Case Studies

Several studies have explored the pharmacological potential of azaspiro compounds similar to this compound.

Case Study 1: Analgesic Properties

A study evaluated the analgesic effects of a related azaspiro compound in rodent models. The results indicated a statistically significant reduction in pain responses compared to control groups, suggesting that these compounds may serve as effective analgesics in clinical settings.

Case Study 2: Antidepressant Activity

Another investigation assessed the antidepressant-like effects of azaspiro derivatives in behavioral tests such as the forced swim test and tail suspension test. The findings revealed that these compounds could significantly reduce depressive behaviors, indicating their therapeutic potential for mood disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone, and how do reaction conditions influence yield and purity?

  • Methodology : Utilize multi-step organic synthesis involving spirocyclic ring formation. For example, cyclization reactions using ketone precursors (e.g., 2-azaspiro[3.3]heptane derivatives) under acidic or basic catalysis. Monitor intermediates via TLC or HPLC to optimize reaction progress.
  • Key considerations : Temperature control (e.g., 0–80°C) and solvent polarity (e.g., DMF or THF) significantly affect spirocyclic stability and hydroxyl group retention. Refer to analogous spirocyclic ethanone syntheses for guidance .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and functional groups of this compound?

  • Methodology :

  • 1H/13C NMR : Identify spirocyclic protons (δ ~3.0–4.5 ppm for azaspiro rings) and acetyl protons (δ ~2.1–2.5 ppm). Compare with computed chemical shifts using tools like ACD/Labs .
  • IR : Detect hydroxyl stretching (~3200–3600 cm⁻¹) and ketone C=O (~1700 cm⁻¹). Validate with NIST reference spectra for similar ethanones .
    • Data interpretation : Use spectral databases (e.g., NIST Chemistry WebBook) to resolve ambiguities in overlapping peaks .

Advanced Research Questions

Q. What computational methods are effective for modeling the conformational dynamics of the spiro[3.3]heptane core in this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze ring strain and chair/boat conformations. Compare with crystallographic data from SHELXL-refined structures of related azaspiro compounds .
  • Data contradiction : If experimental NMR data conflicts with computed conformers, re-evaluate solvent effects or consider dynamic averaging in solution .

Q. How does the hydroxyl group at position 6 influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology : Conduct kinetic studies using model reactions (e.g., acetylation, oxidation). For example, compare reaction rates with and without hydroxyl protection (e.g., silylation).
  • Key findings : The hydroxyl group may sterically hinder nucleophilic attack at the spirocyclic nitrogen, as seen in analogous 6-substituted spiro compounds .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Methodology :

  • Stability testing : Store under inert gas (N₂/Ar) at –20°C and monitor via accelerated degradation studies (40°C/75% RH). Use HPLC-MS to identify degradation products.
  • Recommendations : Avoid light exposure (due to ketone photolability) and acidic conditions (risk of spirocyclic ring-opening) .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in reported crystallographic data for structurally similar azaspiro compounds?

  • Approach : Cross-validate using SHELX refinement (for small-molecule structures) and synchrotron X-ray diffraction. Address outliers via Hirshfeld surface analysis to detect packing effects .

Q. What are the limitations of current QSAR models for predicting the biological activity of this compound?

  • Critical analysis : Existing models may inadequately account for spirocyclic torsional angles or hydrogen-bonding interactions. Improve by incorporating 3D descriptors (e.g., molecular polar surface area) from computational studies .

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